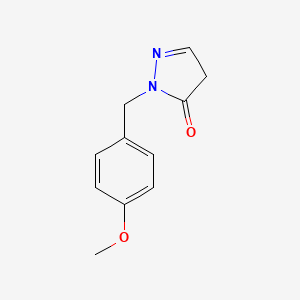![molecular formula C33H35N5O5Si B12905318 Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]- CAS No. 77244-83-8](/img/structure/B12905318.png)
Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that features a purine base linked to a benzamide group This compound is notable for its intricate structure, which includes a tert-butyldiphenylsilyl-protected hydroxymethyl group and a tetrahydrofuran ring
Méthodes De Préparation
The synthesis of N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydrofuran ring are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of the Purine Base: The purine base is synthesized separately and then coupled with the protected tetrahydrofuran derivative.
Coupling Reaction: The benzamide group is introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Deprotection: The final step involves the removal of the tert-butyldiphenylsilyl protecting group under acidic conditions to yield the target compound.
Analyse Des Réactions Chimiques
N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide can undergo various chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s purine base makes it a potential candidate for antiviral and anticancer research, as purine derivatives are known to interact with nucleic acids and enzymes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biological Studies: Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can mimic natural nucleotides, allowing the compound to inhibit or modulate the activity of enzymes involved in DNA and RNA synthesis. Additionally, the benzamide group can enhance binding affinity and specificity towards certain protein targets.
Comparaison Avec Des Composés Similaires
Similar compounds to N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide include:
Adenosine Derivatives: Compounds like adenosine and its analogs share the purine base structure and are known for their roles in cellular signaling and metabolism.
Benzamide Derivatives: Other benzamide derivatives, such as nicotinamide, are known for their biological activities and therapeutic potential.
Silyl-Protected Compounds: Compounds with silyl-protected hydroxyl groups, like tert-butyldiphenylsilyl-protected sugars, are used in organic synthesis for their stability and ease of deprotection.
N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide stands out due to its unique combination of a purine base, benzamide group, and silyl-protected hydroxyl groups, making it a versatile compound for various scientific applications.
Propriétés
Numéro CAS |
77244-83-8 |
|---|---|
Formule moléculaire |
C33H35N5O5Si |
Poids moléculaire |
609.7 g/mol |
Nom IUPAC |
N-[9-[(2R,3R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C33H35N5O5Si/c1-33(2,3)44(23-15-9-5-10-16-23,24-17-11-6-12-18-24)42-19-25-27(39)28(40)32(43-25)38-21-36-26-29(34-20-35-30(26)38)37-31(41)22-13-7-4-8-14-22/h4-18,20-21,25,27-28,32,39-40H,19H2,1-3H3,(H,34,35,37,41)/t25-,27-,28-,32-/m1/s1 |
Clé InChI |
DXDHVNNXLTVJCH-CRDHKZEPSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O)O |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


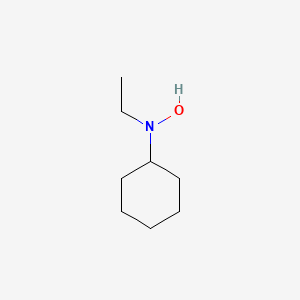
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)

![2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine](/img/structure/B12905260.png)

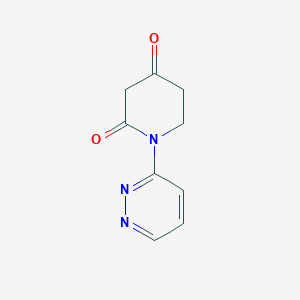
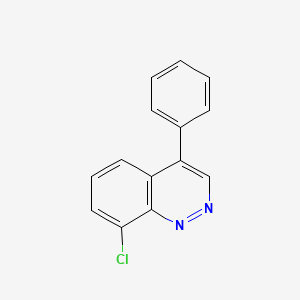
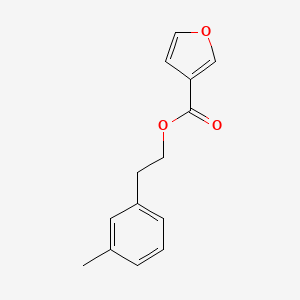

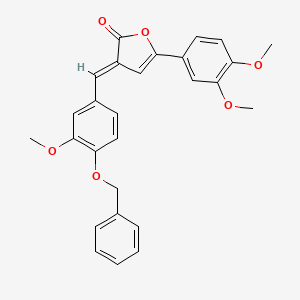

![6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid](/img/structure/B12905292.png)

